molecular formula C8H6IN3O B1417717 3-Hydrazono-4-iodoindolin-2-one CAS No. 1198595-66-2

3-Hydrazono-4-iodoindolin-2-one

Cat. No. B1417717
M. Wt: 287.06 g/mol
InChI Key: YCMONCZKZZLXCG-UHFFFAOYSA-N
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Description

3-Hydrazono-4-iodoindolin-2-one is a heterocyclic compound that belongs to the family of indole derivatives. It has a molecular formula of C8H6IN3O and a molecular weight of 287.06 g/mol.


Synthesis Analysis

The synthesis of hydrazonoindolin-2-ones involves the reaction of intermediates with 3-hydrazonoindolin-2-one . The reaction mixture is heated under reflux for several hours, then cooled to room temperature .


Molecular Structure Analysis

The molecular structure of 3-Hydrazono-4-iodoindolin-2-one consists of 8 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Summary of the Application

3-Hydrazono-4-iodoindolin-2-one is used in the synthesis of novel derivatives of isatin-based Schiff bases, which are explored as multi-target agents in drug discovery .

Methods of Application or Experimental Procedures

The derivatives are synthesized by the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is confirmed by physical and spectral analysis .

Results or Outcomes

In vitro biological studies were performed, including antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities . The four derivatives 3b, 5a, 5b, and 5c possess the highest activities . Compound 5a exhibited the highest antioxidant and scavenging activities .

2. Inhibitor of SARS-CoV-2

Summary of the Application

3-Hydrazono-4-iodoindolin-2-one is used in the synthesis of a compound that can disrupt the interaction between the SARS-CoV-2 spike protein and the host angiotensin-converting enzyme 2 (ACE2) receptor .

Methods of Application or Experimental Procedures

The compound, 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one (H2L), is synthesized from the condensation reaction of 5-chloroisatin and 2,4-dinitrophenylhydrazine . The compound is characterized by elemental and spectral analyses .

Results or Outcomes

H2L was found to selectively interfere with binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host ACE2 receptor with a 50% inhibitory concentration (IC50) of 0.26 μM . Molecular docking studies revealed that H2L binds within the ACE2 receptor-binding site in a region distinct from where spike mutations in SARS-CoV-2 variants occur .

properties

IUPAC Name

3-diazenyl-4-iodo-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMONCZKZZLXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=C(N2)O)N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazono-4-iodoindolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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